N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and chromene moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple heterocyclic rings in its structure suggests diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is the Claisen-Schmidt condensation reaction, which involves the reaction of 4-acetyl-5-furan/thiophene-pyrazole derivatives with corresponding aldehydes . The reaction conditions often include the use of ethanol as a solvent and refluxing for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding furan and thiophene oxides.
Reduction: Formation of reduced derivatives with hydroxyl or alkyl groups.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent
Mechanism of Action
The mechanism of action of N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and modulating biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have similar thiophene frameworks and exhibit anti-inflammatory and anesthetic properties.
Furan Derivatives: Compounds such as 2-furoic acid and its derivatives, known for their antimicrobial and anti-inflammatory activities.
Chromene Derivatives: Compounds like coumarin and its derivatives, which are widely studied for their anticoagulant and anticancer properties.
Uniqueness
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of furan, thiophene, and chromene moieties, which confer a broad spectrum of biological activities and chemical reactivity. This structural diversity makes it a valuable compound for developing new therapeutic agents and advanced materials.
Properties
IUPAC Name |
N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5S/c22-13-10-17(26-15-5-2-1-4-12(13)15)20(24)21-11-14(23)18-7-8-19(27-18)16-6-3-9-25-16/h1-10,14,23H,11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRZZOKKUGNIML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=C(S3)C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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